molecular formula C22H20Cl2N2O4S B3631941 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3631941
M. Wt: 479.4 g/mol
InChI Key: CRRHFPRWLMYPSO-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure, which includes chlorinated phenyl groups, a sulfonylamino linkage, and a methoxy-substituted phenylacetamide moiety

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple aromatic rings and polar functional groups suggests that it might interact with biological targets through a combination of hydrophobic and polar interactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The compound should be handled with gloves and protective clothing. It should be used only in a chemical fume hood .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s being studied as a potential drug, future research might focus on studying its biological activity, optimizing its structure for better activity and selectivity, and studying its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with 4-chlorobenzenesulfonamide under basic conditions to form the sulfonylamino intermediate. This intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-hydroxyphenyl)acetamide.

    Reduction: Formation of 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfanylamino]-N-(3-methoxyphenyl)acetamide.

    Substitution: Formation of derivatives with substituted nucleophiles on the phenyl rings.

Scientific Research Applications

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-hydroxyphenyl)acetamide
  • **2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfanylamino]-N-(3-methoxyphenyl)acetamide
  • **2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-aminophenyl)acetamide

Uniqueness

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated phenyl groups and a methoxy-substituted phenylacetamide moiety distinguishes it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-20-7-3-6-19(13-20)25-22(27)15-26(14-16-4-2-5-18(24)12-16)31(28,29)21-10-8-17(23)9-11-21/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHFPRWLMYPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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